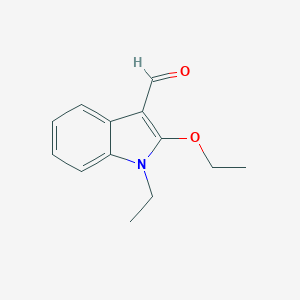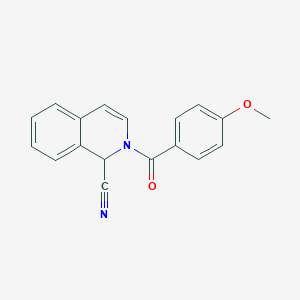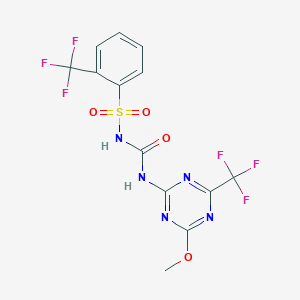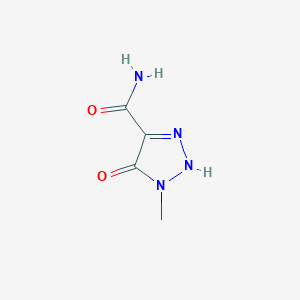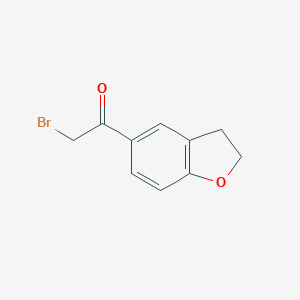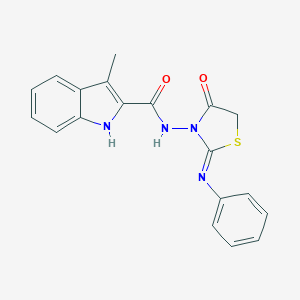![molecular formula C6H2ClF3N4 B114324 8-氯-3-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 140911-31-5](/img/structure/B114324.png)
8-氯-3-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡嗪
概述
描述
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom and a trifluoromethyl group as substituents. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer, antifungal, and anti-inflammatory agents
Biological Studies: It has been studied for its potential biological activities, such as its ability to inhibit specific enzymes and receptors.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
作用机制
Target of Action
It has been found to exhibit significant anti-cancer and antibacterial activities , suggesting that it may interact with targets related to these biological processes.
Mode of Action
In a study, it was found that a derivative of this compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may interact with its targets to modulate cellular processes related to apoptosis.
Biochemical Pathways
Given its observed anti-cancer and antibacterial activities , it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and bacterial growth.
Result of Action
The compound has shown promising results in anti-cancer studies. Specifically, it has demonstrated antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM, showing that a derivative of this compound had remarkable anticancer activity on HT-29 . In addition, it has shown potential activity against bacterial strains .
生化分析
Biochemical Properties
It has been synthesized and studied for its anti-cancer properties . The compound interacts with various biomolecules, leading to changes in cellular function and potentially contributing to its anti-cancer effects .
Cellular Effects
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have significant effects on human colon cancer cell lines, including HCT-116 and HT-29 . It influences cell function by inducing the mitochondrial apoptotic pathway, up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with various biomolecules within the cell. It is believed to exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Initial studies suggest that it has promising long-term effects on cellular function .
准备方法
The synthesis of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a hydrazine-substituted pyrazine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization to form the triazole ring . The final product is obtained through purification and crystallization processes .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly impact the efficiency of the synthesis .
化学反应分析
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The triazole and pyrazine rings can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include isocyanates, triethylamine, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups and enhanced biological activity .
相似化合物的比较
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine: This compound lacks the tetrahydro ring, which can influence its stability and reactivity.
The presence of the chlorine atom and the trifluoromethyl group in 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine imparts unique properties that differentiate it from these similar compounds, making it a valuable intermediate in various chemical and biological applications .
属性
IUPAC Name |
8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJVSFDBHKNNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436910 | |
| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140911-31-5 | |
| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
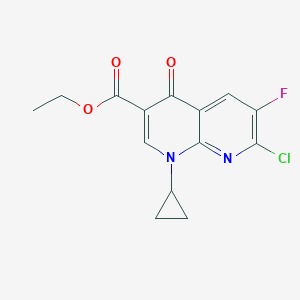
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
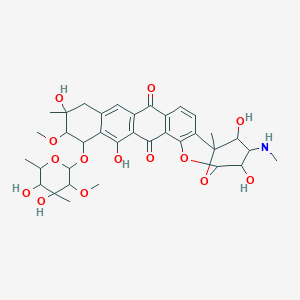
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

